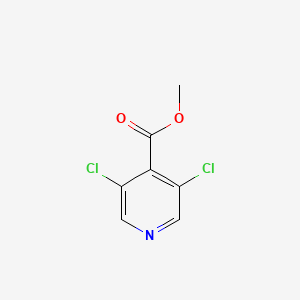

Methyl 3,5-dichloropyridine-4-carboxylate

Description

Methyl 3,5-dichloropyridine-4-carboxylate (CAS: 773874-72-9) is a substituted pyridine derivative characterized by a carboxylate ester group at the 4-position and chlorine atoms at the 3- and 5-positions on the aromatic ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its electron-deficient pyridine core, which enhances its reactivity in nucleophilic substitution and coupling reactions. Its structure combines electron-withdrawing chlorine substituents with a moderately polar ester group, making it a versatile intermediate for synthesizing heterocyclic compounds and agrochemicals .

Propriétés

IUPAC Name |

methyl 3,5-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLQQMUAXUCZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584889 | |

| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773874-72-9 | |

| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3,5-dichloropyridine-4-carboxylate can be synthesized through various methods. One common approach involves the esterification of 3,5-dichloropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

Nucleophilic Substitution: The chlorine atoms at positions 3 and 5 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

Hydrolysis: 3,5-dichloropyridine-4-carboxylic acid and methanol.

Nucleophilic Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 3,5-dichloropyridine-4-carboxylate has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 3,5-dichloropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and ester group make it reactive towards nucleophiles and electrophiles, allowing it to participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyridine Derivatives

Key Structural and Reactivity Comparisons

The reactivity and physicochemical properties of methyl 3,5-dichloropyridine-4-carboxylate are influenced by its substituent pattern. Below is a comparative analysis with analogous pyridine derivatives (Table 1):

Table 1: Comparative Nucleophilicity Index and Substituent Effects

Analysis of Substituent Effects

- Electron-Withdrawing Groups (Cl, CN, COOCH₃):

The chlorine atoms at the 3- and 5-positions deactivate the pyridine ring, reducing nucleophilicity. However, the ester group (COOCH₃) at position 4 slightly enhances nucleophilicity compared to the carboxylic acid derivative (1.96 vs. 1.91), likely due to reduced electron withdrawal compared to the -COOH group . - Electron-Donating Groups (NH₂, CH₃): The presence of an amine group (e.g., 3,5-dimethyl-4-aminopyridine) significantly increases nucleophilicity (ω⁻ = 2.98), demonstrating how electron-donating substituents counteract the deactivating effects of halogens .

- Heterocyclic Modifications:

The piperazine-substituted derivative (ω⁻ = 2.48) shows intermediate reactivity, as the piperazine group introduces both steric bulk and weak electron-donating properties .

Theoretical and Experimental Validation

Density Functional Theory (DFT) studies on substituted pyridines, including this compound, confirm the correlation between substituent electronic effects and nucleophilicity. For instance, the lower nucleophilicity index of the nitrile derivative aligns with its higher electron deficiency, as predicted by DFT calculations . Experimental data from gas chromatography and mass spectrometry (e.g., methyl ester identification in resin samples) further validate the stability and reactivity trends observed in synthetic applications .

Activité Biologique

Methyl 3,5-dichloropyridine-4-carboxylate (MDPC) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

MDPC is characterized by the following structural formula:

The presence of chlorine atoms and an ester functional group contributes to its reactivity and biological interactions. The compound acts as a CDK9 inhibitor , which is significant in cancer research due to CDK9's role in cell cycle regulation and transcriptional control.

MDPC's mechanism of action involves:

- Enzyme Inhibition : It interacts with cyclin-dependent kinase 9 (CDK9), inhibiting its activity. This inhibition leads to the modulation of transcription factors involved in cell proliferation and survival.

- Receptor Binding : The compound may also engage with various receptors, influencing downstream signaling pathways. Its structural similarity to biologically active molecules allows it to be utilized in studies related to receptor binding.

Anticancer Properties

Recent studies have evaluated the anticancer potential of MDPC derivatives. For instance, research indicates that derivatives synthesized from MDPC exhibit varying degrees of cytotoxicity against cancer cell lines. A selectivity index (SI) was calculated for several compounds, showcasing their potential as therapeutic agents:

| Compound | IC50 (HuTu 80) | IC50 (Chang liver) | Selectivity Index (SI) |

|---|---|---|---|

| MDPC Derivative 1 | 64.5 ± 4.5 | 5.5 ± 0.4 | 14 |

| MDPC Derivative 2 | 80.0 ± 5.7 | 13.8 ± 1.1 | 9 |

| MDPC Derivative 3 | >100 | 88.4 ± 7.0 | <1 |

This table illustrates the varying potency of MDPC derivatives, emphasizing their potential for selective toxicity against cancer cells while sparing normal cells .

Enzyme Interaction Studies

MDPC has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Case Studies

- CDK9 Inhibition : A study highlighted the effectiveness of MDPC as a CDK9 inhibitor in human cancer cell lines, resulting in reduced cell viability and induced apoptosis. The study provided a detailed analysis of the compound's binding affinity and subsequent effects on gene expression profiles.

- Receptor Modulation : Another investigation explored the interaction of MDPC with nuclear receptors, revealing its potential as an agonist or antagonist depending on the receptor type involved . This property could be leveraged for developing novel therapeutic agents targeting metabolic disorders.

Applications in Medicinal Chemistry

MDPC serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.